molecular formula C14H21NO4 B1296056 Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate CAS No. 54278-10-3

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate

Cat. No.: B1296056
CAS No.: 54278-10-3
M. Wt: 267.32 g/mol
InChI Key: ZYNJVGCLOFPWFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is an organic compound with the molecular formula C11H15NO3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate can be synthesized through the condensation of ethyl pyruvate and lactic acid under acid catalysis. The reaction is typically carried out in pentane under Dean-Stark conditions to remove water azeotropically. The reaction mixture is then washed with water to remove acids, and the product is isolated by evaporation of the solvent and chromatographic separation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with biomolecules. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in pharmaceutical research .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate
  • Ethyl 4-ethanoyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
  • 4-acetyl-3,5-dimethyl-pyrrole-2-carboxylic acid ethyl ester

Uniqueness

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and research applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. Its chemical formula is C13H17O3C_{13}H_{17}O_3 with a molecular weight of approximately 233.28 g/mol. The compound is characterized by the presence of a pyrrole ring, which is known for its role in various biological processes.

Target of Action

The compound is structurally related to sunitinib, a known inhibitor of multiple tyrosine kinases. This similarity suggests that this compound may also inhibit tyrosine kinase activity, thereby blocking signal transduction pathways essential for cell proliferation and survival.

Mode of Action

The inhibition of tyrosine kinases can lead to reduced cell proliferation and angiogenesis. This mechanism is particularly relevant in cancer biology, where uncontrolled cell growth and new blood vessel formation are critical for tumor progression.

Interaction with Enzymes

This compound has been shown to interact with topoisomerase enzymes, which play crucial roles in DNA replication and transcription. By binding to the active site of these enzymes, the compound inhibits their activity, leading to alterations in DNA synthesis and repair processes.

Cellular Effects

In vitro studies indicate that this compound can modulate gene expression related to cell cycle regulation. It has been observed to induce cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer agent. Furthermore, it disrupts metabolic pathways within cells, affecting energy production and utilization.

Temporal Effects

Laboratory experiments demonstrate that the effects of this compound can change over time. The compound exhibits stability under specific conditions but may degrade over prolonged exposure, resulting in decreased efficacy. Long-term exposure has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.

Dosage Effects

Animal model studies reveal that the biological effects vary significantly with dosage. Low doses may yield therapeutic benefits with minimal toxicity, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been identified where specific dosages are necessary to achieve desired therapeutic outcomes.

Applications in Scientific Research

This compound serves various roles in scientific research:

  • Medicinal Chemistry : It is explored as a potential lead compound for developing new pharmaceuticals targeting cancer and other diseases.
  • Biochemical Research : The compound's ability to inhibit topoisomerases makes it valuable for studying DNA dynamics and cellular responses to DNA damage.
  • Agrochemical Development : Its derivatives may exhibit biological activity useful in developing agrochemicals .

Case Studies

  • Inhibition of Cancer Cell Growth : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines in vitro by inducing apoptosis through the modulation of apoptotic pathways.
  • Metabolic Pathway Disruption : Research indicated that this compound alters metabolic fluxes within cells by inhibiting key enzymes involved in energy metabolism, thus providing insights into its potential use as a metabolic modulator.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate?

To confirm the molecular structure, a combination of spectroscopic and crystallographic methods is recommended:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to identify proton environments and carbon frameworks. For example, characteristic peaks for ethoxy groups (δ ~1.2–1.4 ppm for CH3_3, δ ~4.1–4.3 ppm for CH2_2) and pyrrole protons (δ ~6.0–7.0 ppm) should align with literature data .
  • Infrared Spectroscopy (IR) : Key functional group markers include ester C=O stretches (~1730–1750 cm1^{-1}) and pyrrole ring vibrations (~1450–1600 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal diffraction provides definitive bond lengths, angles, and spatial arrangement. For example, triclinic crystal systems (space group P1P1) with unit cell parameters (e.g., a=9.9461a = 9.9461 Å, b=12.1510b = 12.1510 Å) can resolve structural ambiguities .

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via Knorr pyrrole synthesis or condensation reactions :

  • Knorr Method : Condensation of β-ketoesters with amines or ammonia derivatives under acidic conditions. For example, reacting ethyl acetoacetate derivatives with hydroxylamine to form the pyrrole core .
  • Multi-step Functionalization : Introducing ethoxycarbonyl and propionate groups via esterification or alkylation. Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., pp-TSA) are critical for yield .

Q. What are the key spectroscopic markers in IR and NMR for this compound?

  • IR :
    • Ester carbonyl (C=O) at ~1740 cm1^{-1}.
    • Pyrrole C-N stretching at ~1250 cm1^{-1}.
    • Ethyl group C-O stretches at ~1150–1200 cm1^{-1} .
  • NMR :
    • Ethyl groups: Triple splitting for CH2_2 (δ ~4.1–4.3 ppm) and CH3_3 (δ ~1.2–1.4 ppm).
    • Pyrrole protons: Deshielded aromatic protons (δ ~6.5–6.9 ppm).
    • Methyl substituents on pyrrole: δ ~2.4–2.6 ppm .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data in characterizing derivatives of this compound?

Contradictions (e.g., unexpected 1^1H NMR splitting or IR shifts) require:

  • Cross-validation : Combine 1^1H-13^13C HSQC/HMBC NMR to assign ambiguous peaks.
  • Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra. For example, DFT-calculated 1^1H chemical shifts can clarify proton assignments .
  • Isomer Analysis : Use HPLC or GC-MS to detect regioisomers or by-products formed during synthesis .

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing ethoxycarbonyl groups lower LUMO energy, enhancing electrophilic substitution susceptibility .
  • Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites on the pyrrole ring .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects on ester hydrolysis) .

Q. What experimental design considerations are critical for optimizing synthesis yield?

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl2_2, pp-TSA) to enhance condensation efficiency.
  • Temperature Control : Maintain ~80–100°C for Knorr reactions to balance kinetics and side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure product .
  • By-product Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., hydroxylamine derivatives) to prevent dimerization .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Single-crystal X-ray diffraction provides:

  • Torsion Angles : Confirm spatial arrangement of ethoxycarbonyl and propionate groups.
  • Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of pyrrole rings) influencing stability .
  • Disorder Modeling : Refine occupancy factors for disordered ethyl groups using software like SHELXL .

Properties

IUPAC Name

ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNJVGCLOFPWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303190
Record name Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54278-10-3
Record name Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54278-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 157290
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54278-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 5 L three-neck flask equipped with a thermometer and a mechanical stirrer and heated on a steam bath was added 350 g ethyl 5-acetyl-4-oxohexanoate, 329 g ethyl aminomalonate hydrochloride, 133 g sodium acetate and 1.2 L acetic acid. The mixture was heated to 99° C. over 37 minutes. By 62° C., carbon dioxide evolution was already rapid. After a total of 35 minutes at 99° C. gas, CO2 evolution had greatly slowed. After another hour, the mixture was cooled, sodium chloride removed by vacuum filtration, and the solvent evaporated. The residue was mixed with 1 L of cold water. The precipitate was collected by vacuum filtration, washed with 400 mL water, and dissolved in 1 L of hot 95% ethanol. The solution was treated with 20 g of Darco G-60, hot-filtered, and cooled to room temperature. The crystalline solid was collected by vacuum filtration, washed twice on the filter with 200 mL of 50% ethanol and dried under vacuum at 70° C. to give 285 g (64% yield) of 2-ethoxycarbonyl-4-(2-ethoxycarbonylethyl)-3,5-dimethylpyrrole. The filtrate was refrigerated overnight to give another 53.1 g (11.9% yield) of product for a total yield of 75.9%).
Name
ethyl 5-acetyl-4-oxohexanoate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 5 L three-neck flask, equipped with a thermometer and a mechanical stirrer and heated on a steam bath, was added 350 g of ethyl 5-acetyl-4-oxohexanoate, 329 g of diethyl aminomalonate hydrochloride, 133 g of sodium acetate, and 1.2 L of acetic acid. The mixture was heated to 99° C. over 37 minutes. By 62° C., carbon dioxide evolution was already rapid. After a total of 35 minutes at 99° C., gas evolution had greatly slowed. After another hour, the mixture was cooled, the sodium chloride removed by vacuum filtration, and the solvent evaporated. The residue was mixed with 1 L of cold water. The precipitate was collected by vacuum filtration, washed with 400 mL of water, and dissolved in 1 L of hot 95% ethanol. The solution was treated with 20 g of Darco G-60, hot-filtered, and cooled to room temperature. The crystalline solid was collected by vacuum filtration, washed twice on the filter with 200 mL of 50% ethanol each time, and dried under vacuum at 70° C. to give 285 g (64% yield) of 2-ethoxycarbonyl-4-(2-ethoxycarbonylethyl)-3,5-dimethylpyrrole. The filtrate was refrigerated overnight to give another 53.1 g (11.9% yield) of product, for a total yield of 75.9%.
Name
ethyl 5-acetyl-4-oxohexanoate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.